molecular formula C12H16O B12645470 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel- CAS No. 149713-23-5

2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel-

Cat. No.: B12645470
CAS No.: 149713-23-5
M. Wt: 176.25 g/mol
InChI Key: GDAVABNCFOTAOD-CMPLNLGQSA-N
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Description

2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel- is a chiral organic compound belonging to the class of tetrahydropyrans This compound is characterized by its tetrahydropyran ring structure, which is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a phenyl-substituted aldehyde and a methyl-substituted diol in the presence of an acid catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and dehydration, to form the desired tetrahydropyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity starting materials and catalysts is crucial to achieve the desired stereochemistry and minimize by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel- involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4R)-rel-
  • 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2S,4S)-rel-
  • 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2S,4R)-rel-

Uniqueness

The (2R,4S)-rel- stereochemistry of 2H-Pyran, tetrahydro-4-methyl-2-phenyl- imparts unique chemical and biological properties compared to its stereoisomers. This specific configuration may result in different binding affinities and selectivities for molecular targets, leading to distinct biological activities and applications.

Biological Activity

2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel- is an organic compound that has garnered attention for its diverse biological activities and applications, particularly in the fragrance industry. This article delves into its biological properties, safety profile, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of tetrahydro-4-methyl-2-phenyl-2H-pyran is C12H16OC_{12}H_{16}O. It features a tetrahydropyran ring with methyl and phenyl substituents, contributing to its unique olfactory characteristics. The compound exists in two isomeric forms: cis and trans, each exhibiting distinct odor profiles.

IsomerRetention Time (min)Odor Characteristics
Cis27.685Green, rose oxide-like
Trans28.475Weaker, green, minty with floral undertones

1. Safety Profile

Research indicates that tetrahydro-4-methyl-2-phenyl-2H-pyran exhibits low toxicity and does not demonstrate genotoxic effects. Studies have shown that it does not adversely react with skin proteins, suggesting a favorable safety profile for use in consumer products such as perfumes and cosmetics . However, it may cause skin irritation or allergic reactions in some individuals .

2. Perfuming Applications

The compound is primarily used as a perfuming ingredient due to its pleasant olfactory properties. It imparts a fresh, rosy scent reminiscent of rose oxide while enhancing the aromatic-herbaceous and fruity notes in fragrance formulations. Its ability to blend well with other fragrance components makes it valuable in creating complex scent profiles .

3. Psychological Effects

The olfactory properties of tetrahydro-4-methyl-2-phenyl-2H-pyran may also contribute to mood enhancement due to the psychological effects associated with pleasant scents. This aspect highlights its potential utility beyond mere fragrance applications.

Study on Olfactory Properties

A study published in the Journal of Organic Chemistry detailed the synthesis and olfactory evaluation of tetrahydro-4-methyl-2-phenyl-2H-pyran. The research confirmed that the cis isomer exhibited a powerful green rose oxide note, while the trans isomer had a significantly weaker odor profile . This distinction is crucial for perfumers seeking specific scent characteristics.

Safety Assessment by RIFM

The Research Institute for Fragrance Materials (RIFM) conducted a safety assessment of tetrahydro-4-methyl-2-phenyl-2H-pyran, concluding that it poses minimal risks when used within recommended concentrations in fragrance formulations. The assessment emphasized the importance of adhering to safety guidelines to mitigate potential allergic reactions .

Properties

CAS No.

149713-23-5

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(2R,4S)-4-methyl-2-phenyloxane

InChI

InChI=1S/C12H16O/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-,12+/m0/s1

InChI Key

GDAVABNCFOTAOD-CMPLNLGQSA-N

Isomeric SMILES

C[C@H]1CCO[C@H](C1)C2=CC=CC=C2

Canonical SMILES

CC1CCOC(C1)C2=CC=CC=C2

Origin of Product

United States

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